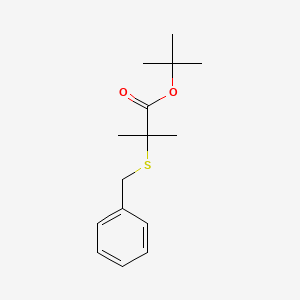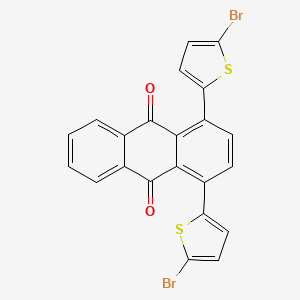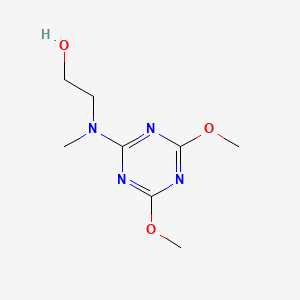
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is an organic compound that belongs to the triazine family. This compound is known for its role in activating carboxylic acids, making it a valuable reagent in organic synthesis, particularly in the formation of amides, esters, and anhydrides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction results in the formation of the quaternary ammonium chloride salt of the compound . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol undergoes several types of chemical reactions, including:
Amide Formation: Reacts with carboxylic acids and amines to form amides.
Esterification: Reacts with carboxylic acids and alcohols to form esters.
Anhydride Formation: Reacts with carboxylic acids to form anhydrides.
Common Reagents and Conditions
Amide Formation: Typically involves the use of tetrahydrofuran (THF) as a solvent and mild reaction conditions.
Esterification: Can be carried out in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of N-methylmorpholine.
Anhydride Formation: Similar conditions to esterification, often using THF as a solvent.
Major Products
科学的研究の応用
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves the activation of carboxylic acids to form highly reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or anhydrides . The process releases a molecule of N-methylmorpholinium and 4,6-dimethoxy-1,3,5-triazin-2-ol .
類似化合物との比較
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of 2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol.
N-Methylmorpholine: Another reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to its high efficiency in activating carboxylic acids and its versatility in forming various carboxylic derivatives. Its ability to operate under mild conditions and its compatibility with a wide range of solvents make it a preferred choice in organic synthesis .
特性
分子式 |
C8H14N4O3 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C8H14N4O3/c1-12(4-5-13)6-9-7(14-2)11-8(10-6)15-3/h13H,4-5H2,1-3H3 |
InChIキー |
XXAQHEVFBJEYJX-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C1=NC(=NC(=N1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


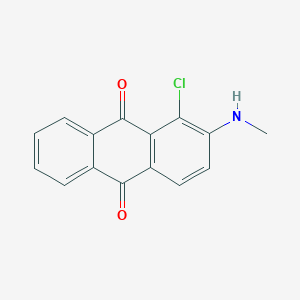
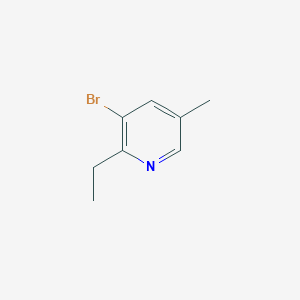
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)

![N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)

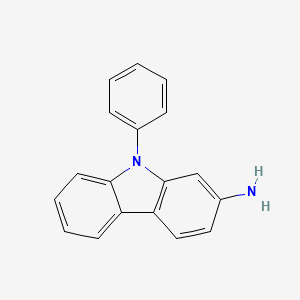
![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)

